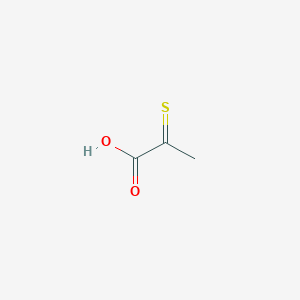
2-Sulfanylidenepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylidenepropanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a thioketone group attached to the propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Sulfanylidenepropanoic acid can be synthesized through several methods. One common approach involves the reaction of propanoic acid derivatives with sulfur-containing reagents. For instance, the reaction of propanoic acid with hydrogen sulfide under acidic conditions can yield this compound. Another method involves the use of thiol reagents in the presence of oxidizing agents to introduce the thioketone group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Sulfanylidenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone group to a thiol or thioether.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents can be used for reduction reactions.
Nucleophiles: Alcohols, amines, or other nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Esters, amides.
Aplicaciones Científicas De Investigación
2-Sulfanylidenepropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-sulfanylidenepropanoic acid involves its interaction with various molecular targets. The thioketone group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it may modulate enzymatic activities or interact with cellular components.
Comparación Con Compuestos Similares
Propanoic Acid: Lacks the thioketone group, making it less reactive in certain chemical reactions.
Thioglycolic Acid: Contains a thiol group instead of a thioketone, leading to different reactivity and applications.
Thioacetic Acid: Similar structure but with an acetyl group, resulting in different chemical properties.
Uniqueness: 2-Sulfanylidenepropanoic acid is unique due to the presence of both a carboxylic acid and a thioketone group. This combination imparts distinct reactivity, making it valuable for specific synthetic and research applications. Its ability to undergo diverse chemical reactions and form various derivatives sets it apart from other similar compounds.
Propiedades
Número CAS |
112505-19-8 |
|---|---|
Fórmula molecular |
C3H4O2S |
Peso molecular |
104.13 g/mol |
Nombre IUPAC |
2-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C3H4O2S/c1-2(6)3(4)5/h1H3,(H,4,5) |
Clave InChI |
CFTNCZFDRNEFCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


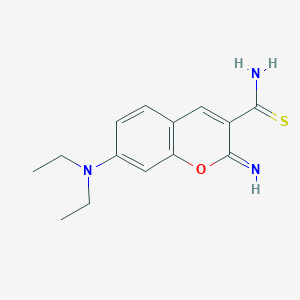
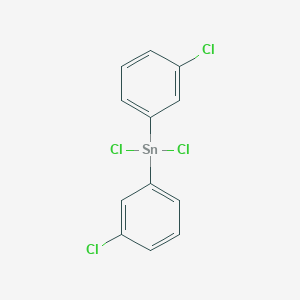

![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
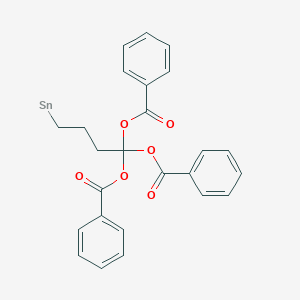
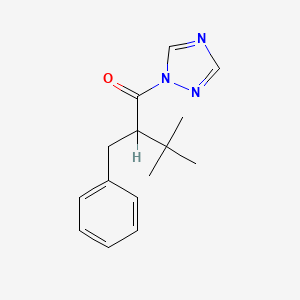
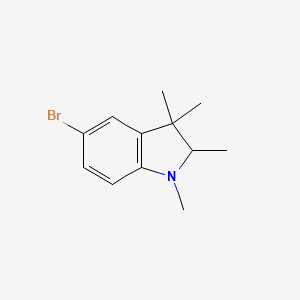
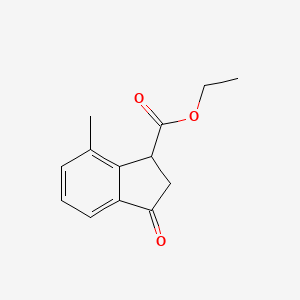
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
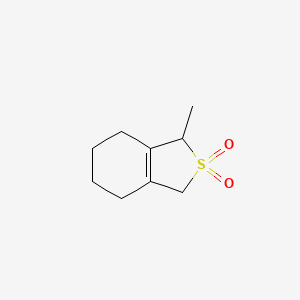



![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
